Cas no 107740-46-5 (Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside)

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside structure
107740-46-5 structure
Nome del prodotto:Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Numero CAS:107740-46-5
MF:C28H32O16
MW:624.544090270996
CID:156094
PubChem ID:5487249

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-galactopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
    • 4H-1-Benzopyran-4-one,3-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-galactopyranosyl]oxy]-5,7-dihyd...
    • 4H-1-Benzopyran-4-one,3-[[6-O-(6-deoxy-a-L-mannopyranosyl)-b-D-galactopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphen
    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
    • isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
    • 4H-1-Benzopyran-4-one, 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
    • 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranoside
    • i-Rha-gal
    • CHEMBL4536358
    • BRD-K30788832-001-01-1
    • Isorhamnetin 3-robinobioside
    • Isorhamnetin-Rha-Gal
    • ACon0_001014
    • NCGC00180851-01
    • 62249-59-6
    • 107740-46-5
    • Isorhamnetin-3-Galactoside-6''-Rhamnoside
    • MEGxp0_000109
    • AKOS040734634
    • DTXSID70148226
    • SCHEMBL15773535
    • ACon1_000130
    • Q63395232
    • HMS3345C01
    • Keioside
    • FT-0632510
    • Isorhamnetin-3-O-galactoside-6''-rhamnoside
    • CHEBI:139417
    • B0005-464481
    • Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
    • Inchi: 1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28-/m0/s1
    • Chiave InChI: UIDGLYUNOUKLBM-ZLADREHTSA-N
    • Sorrisi: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C(C2C(=CC(=CC=2OC=1C1C=CC(=C(C=1)OC)O)O)O)=O

Proprietà calcolate

  • Massa esatta: 624.169035
  • Massa monoisotopica: 624.169035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 7
  • Complessità: 1040
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 69
  • Carica superficiale: 0
  • XLogP3: -1
  • Superficie polare topologica: 255

Proprietà sperimentali

  • Densità: 1.74
  • Punto di ebollizione: 953.1°Cat760mmHg
  • Punto di infiammabilità: 312.9°C
  • Indice di rifrazione: 1.728
  • PSA: 258.43000
  • LogP: -1.38410

Isorhamnetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD